molecular formula C7H16N2O2 B1280331 Tert-butyl 2-ethylhydrazinecarboxylate CAS No. 476362-41-1

Tert-butyl 2-ethylhydrazinecarboxylate

Cat. No. B1280331
M. Wt: 160.21 g/mol
InChI Key: AGBGVIVRTPGQSC-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethylhydrazinecarboxylate is a chemical compound that is part of a broader class of tert-butyl hydrazine derivatives. These compounds are of interest due to their potential applications in various fields, including organic synthesis and pest control. The tert-butyl group is known for its steric bulk, which can influence the reactivity and stability of the molecule it is attached to.

Synthesis Analysis

The synthesis of tert-butyl hydrazine derivatives can involve various strategies. For instance, di-tert-butyl ethynylimidodicarbonate has been used as a β-aminoethyl anion synthetic equivalent, which can be applied to install ethyleneamine groups onto organic electrophiles, leading to the formation of tert-butyl hydrazine derivatives . Another approach involves refluxing t-butyl carbazate with aldehydes to yield tert-butyl hydrazinecarboxylate derivatives . Additionally, the synthesis of N-tert-butyl-N,N'-diacylhydrazines, which are structurally related, has been reported to involve the use of thiadiazoles to improve insecticidal activities .

Molecular Structure Analysis

The molecular structure of tert-butyl hydrazine derivatives has been studied using various techniques. For example, single crystal X-ray analysis has been used to confirm the trans-nature of the double bond in synthesized compounds . The crystal structure of related compounds, such as 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, has been determined, revealing an orthorhombic space group and intramolecular hydrogen bond interactions .

Chemical Reactions Analysis

Tert-butyl hydrazine derivatives can undergo a range of chemical reactions. The reactivity of tert-butyl isocyanide in Ugi reactions has been explored, demonstrating its utility as a convertible reagent . Divergent and solvent-dependent reactions have been observed with tert-butyl hydrazine derivatives, leading to the formation of various products such as pyridazines and amino-pyrroles . These reactions highlight the versatility of tert-butyl hydrazine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl hydrazine derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the density and stability of these compounds . Theoretical studies, including Density Functional Theory (DFT) analyses, have been conducted to predict the properties and reactivity of these molecules . For instance, DFT analyses have been used to study the intramolecular hydrogen bonding and electronic properties of tert-butyl hydrazine derivatives .

Scientific Research Applications

Pesticide Development

Tert-butyl 2-ethylhydrazinecarboxylate derivatives, specifically N-tert-butyl-N,N'-diacylhydrazines, have been identified as nonsteroidal ecdysone agonists used as environmentally benign pest regulators. A study involving the synthesis of new N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole demonstrated that these compounds possess significant insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. This suggests their potential role in novel pesticide development (Wang et al., 2011).

Organic Chemistry and Drug Synthesis

In the field of organic chemistry, tert-butyl 2-ethylhydrazinecarboxylate has been utilized in various synthesis processes. For instance, its application in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as ecofriendly ester sources has been reported. This process is significant for the efficient preparation of various quinoxaline-3-carbonyl compounds, indicating its importance in the synthesis of bioactive natural products and synthetic drugs (Xie et al., 2019).

Synthesis of Heterocyclic Compounds

Tert-butyl 2-ethylhydrazinecarboxylate has also been employed in the synthesis of complex heterocyclic compounds. For example, it has been used in a two-step synthesis process to create hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related compounds. These heterocycles have potential applications in various areas of chemical research (Obreza & Urleb, 2003).

Chemical Characterization and Analysis

Studies on compounds derived from tert-butyl 2-ethylhydrazinecarboxylate have provided insights into their chemical structure and properties. For instance, the synthesis and crystal structure analysis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one offers valuable information on the molecular interactions and stability of such compounds (Xu et al., 2006).

Safety And Hazards

  • Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces), P240 (Ground/bond container and receiving equipment), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P362 (Take off contaminated clothing and wash before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam for extinction), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)

Future Directions

Research on Tert-butyl 2-ethylhydrazinecarboxylate continues to explore its applications in organic synthesis, potential derivatives, and novel reactions. Further investigations into its reactivity and biological properties may uncover new avenues for its utilization .

properties

IUPAC Name

tert-butyl N-(ethylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBGVIVRTPGQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458261
Record name tert-butyl 2-ethylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-ethylhydrazinecarboxylate

CAS RN

476362-41-1
Record name tert-butyl 2-ethylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of N′-ethylidene-hydrazinecarboxylic acid tert-butyl ester (5.0 g, 32 mmol), acetic acid (48 μL) and PtO2 (250 mg) in ethanol (50 mL) was shaken under a 40 psi pressure of H2 in a Parr hydrogenator for 24 h. The mixture was filtered through Celite to provide N′-ethylhydrazinecarboxylic acid tert-butyl ester (5 g) as a clear oil. MS (ESI+) for C7H16N2O2 m/z 161.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
48 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bredihhin, U Mäeorg - Tetrahedron, 2008 - Elsevier
… An oven-dried flask was charged with tert-butyl 2-ethylhydrazinecarboxylate (3a, 160 mg, 1 mmol), evacuated, backfilled with argon and then THF (5 mL) was added. The reaction …
Number of citations: 68 www.sciencedirect.com

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